molecular formula C16H18BF3N2O2 B2758575 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole CAS No. 1402233-46-8

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B2758575
CAS No.: 1402233-46-8
M. Wt: 338.14
InChI Key: QXNKAJOUMBWCGK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a boronic ester-containing pyrazole derivative. Its molecular formula is C₁₆H₁₈BF₃N₂O₂, with a molecular weight of 339.18 g/mol. The compound features a trifluoromethylphenyl group at the 1-position and a dioxaborolane ring at the 4-position of the pyrazole core. The boronate ester moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for therapeutic applications .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BF3N2O2/c1-14(2)15(3,4)24-17(23-14)12-9-21-22(10-12)13-7-5-11(6-8-13)16(18,19)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNKAJOUMBWCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a boron-containing moiety. Its molecular formula is C13H14BF3N2O2C_{13}H_{14}BF_3N_2O_2, with a molecular weight of approximately 292.06 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its reactivity and potential biological applications.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring often exhibit antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The specific compound under discussion may enhance this activity due to the presence of the trifluoromethyl group, which is known to increase lipophilicity and improve membrane permeability.

Anticancer Properties

The anticancer potential of boron-containing compounds has been widely studied. Boron compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of cellular metabolism and induction of oxidative stress. Preliminary studies suggest that this compound could exhibit similar properties.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of boron-containing compounds, researchers found that derivatives similar to our compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Enzymatic InhibitionPotential COX/LOX inhibition

Scientific Research Applications

Overview

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a boron-containing organic compound that has garnered significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its ability to form carbon-carbon bonds through various coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for creating complex organic molecules from simpler ones.

Medicinal Chemistry

Research indicates that compounds containing boron can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that boron-containing compounds can disrupt microtubule formation and induce apoptosis in cancer cells. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, which could lead to the development of new antibiotics .

Material Science

In material science, this compound is used in the production of advanced materials such as polymers and electronic components. Its unique properties enable the creation of materials with enhanced performance characteristics.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell lines. The mechanism involved disruption of cellular processes critical for cancer cell survival .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Researchers synthesized a series of pyrazole derivatives incorporating the dioxaborolane moiety and evaluated their antimicrobial activity against various pathogens. The results indicated promising antibacterial and antifungal properties .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s analogs differ primarily in substituents on the pyrazole ring or the aryl/heteroaryl groups. Key variations include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₆H₂₁BN₂O₂ 284.16 Methyl group at pyrazole 1-position; unsubstituted phenyl at 4-position Intermediate in pesticide/pharmaceutical synthesis; lower lipophilicity vs. trifluoromethyl
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole C₁₈H₂₂BF₃N₂O₂ 366.19 Ethyl linker to 3-(trifluoromethyl)phenyl Enhanced steric bulk; potential for CNS-targeting drugs due to lipophilicity
1-(3-Chloro-4-(trifluoromethoxy)benzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₈H₁₈BClF₃N₂O₃ 427.61 Chloro and trifluoromethoxy groups on benzyl Improved metabolic resistance; antimicrobial activity inferred from similar analogs
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₅BF₂N₂O₂ 244.05 Difluoromethyl group at pyrazole 1-position Lower molecular weight; potential fluorinated probe for imaging

Key Observations :

  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound increases electron-withdrawing effects, stabilizing the boronate ester and enhancing reactivity in cross-couplings compared to methyl-substituted analogs .
  • Halogenated Derivatives : Chloro- and bromo-substituted analogs (e.g., ) show altered crystal packing and intermolecular interactions, impacting solubility and bioavailability .

Q & A

Q. Critical Parameters :

FactorImpact on YieldExample Conditions
SolventPolar aprotic solvents (THF, DMF) enhance reactivity.THF/water mixture for CuAAC
TemperatureElevated temperatures (reflux) improve kinetics but may degrade sensitive groups.50°C for 16 hours in CuAAC
CatalystsPalladium or copper catalysts are essential for cross-couplings.CuSO₄·5H₂O + sodium ascorbate

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and CF₃ group signals (δ ~120 ppm in ¹⁹F NMR) .
    • ¹¹B NMR : Confirm boronate ester integrity (sharp peak near δ 30 ppm) .
  • X-ray Crystallography : Resolve 3D structure and confirm regiochemistry, as demonstrated for related pyrazole-thiazole hybrids (R-factor = 0.052) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and collision cross-section data for conformational analysis .

Advanced: How can computational methods optimize reaction design for this compound?

Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and predict regioselectivity in cross-couplings .
    • Example: ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates and barriers .
  • Machine Learning :
    • Train models on existing reaction data (e.g., solvents, catalysts) to predict optimal conditions for Suzuki-Miyaura couplings involving boronate esters.

Case Study :
highlights a feedback loop where experimental data refines computational models, accelerating discovery (e.g., reducing synthesis time by 40% in some cases).

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity Assessment :
    • Use HPLC (>98% purity) and TLC to rule out impurities skewing bioactivity results .
  • Structural Analog Analysis :
    • Compare with analogs (e.g., ’s 1604036-71-6) to isolate substituent effects (e.g., CF₃ vs. Br groups).
  • Control Experiments :
    • Test boronate ester stability under assay conditions (pH, temperature) to confirm intact delivery of the active scaffold.

Example Contradiction :
Divergent cytotoxicity reports may arise from hydrolytic instability of the dioxaborolane group in aqueous media. Pre-test compound stability via ¹¹B NMR in buffer .

Basic: What are the documented applications in medicinal chemistry research?

Answer:
While direct data is limited in non-excluded sources, structural analogs suggest:

  • Kinase Inhibition : Pyrazole-boronate hybrids are explored as ATP-competitive kinase inhibitors due to hydrogen-bonding with the boronate group.
  • Prodrug Design : Boronates serve as prodrugs, releasing active agents via hydrolysis (e.g., bortezomib-inspired designs) .

Methodological Insight :
Incorporate the trifluoromethyl group () to enhance metabolic stability and blood-brain barrier penetration in CNS-targeted therapies.

Advanced: What reactor designs improve scalability for multi-step syntheses?

Answer:

  • Continuous Flow Reactors :
    • Enhance reproducibility in Miyaura borylation steps (residence time <10 minutes, Pd immobilization for catalyst reuse) .
  • Microreactors :
    • Enable precise control of exothermic reactions (e.g., CF₃ group installation) with real-time monitoring via inline IR .

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